An In-depth Technical Guide to the Synthesis of Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH
An In-depth Technical Guide to the Synthesis of Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of a plausible and robust synthetic route to Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH, a key intermediate for the development of Proteolysis Targeting Chimeras (PROTACs) based on the EZH2 inhibitor Tazemetostat. This document delves into the strategic considerations behind the synthetic design, offering detailed, step-by-step protocols for the key chemical transformations. The synthesis leverages fundamental organic reactions, including Suzuki coupling for the formation of the core biphenyl structure, Williamson ether synthesis for the introduction of the linker moiety, and standard amide bond formation. This guide is intended to provide researchers and drug development professionals with the technical insights necessary to replicate and adapt this synthesis for their own research and development endeavors.
Introduction: The Significance of Tazemetostat and its Analogs
Tazemetostat is a potent and selective inhibitor of the histone methyltransferase EZH2 and is an approved therapeutic for certain types of cancers.[1][2][3] The development of PROTACs, which induce the degradation of a target protein rather than just inhibiting it, represents a promising therapeutic strategy.[4] Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH is a crucial building block for creating EZH2-targeting PROTACs, as the carboxylic acid functionality provides a handle for attaching a linker connected to an E3 ligase ligand.[4] This guide will detail a logical and efficient synthetic pathway to this important molecule.
Retrosynthetic Analysis and Strategic Overview
A retrosynthetic analysis of the target molecule reveals three key fragments: the substituted pyridinone moiety (Fragment A), the central biphenyl core with the ether-linked carboxylic acid (Fragment B), and the ethyl(tetrahydro-2H-pyran-4-yl)amino substituted phenyl ring (Fragment C).
The overall synthetic strategy will involve a convergent approach:
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Formation of the Biphenyl Core: A Suzuki coupling reaction will be employed to connect Fragments B and C. This is a well-established and versatile method for the formation of biaryl compounds.
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Introduction of the Linker: The ether-linked carboxylic acid side chain will be introduced onto a phenolic precursor of Fragment B via a Williamson ether synthesis.
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Final Amide Coupling: The carboxylic acid of the assembled biphenyl core will be coupled with the amine of Fragment A to complete the synthesis of the target molecule.
Synthesis of Key Intermediates
Synthesis of 3-(aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one (Fragment A)
This fragment is a known component of Tazemetostat. A plausible synthesis begins with the condensation of ethyl acetoacetate and ammonia to form the dihydropyridinone ring, followed by functional group manipulations to introduce the aminomethyl group at the 3-position. For the purpose of this guide, we will consider this a readily accessible starting material.
Synthesis of the Boronic Ester of Fragment C
The synthesis of the boronic acid or ester of the ethyl(tetrahydro-2H-pyran-4-yl)amino substituted phenyl ring is a multi-step process that has been described in the literature for the synthesis of Tazemetostat.[5] A general outline involves the reductive amination of a suitable aniline precursor with tetrahydro-4H-pyran-4-one, followed by another reductive amination with acetaldehyde to install the ethyl group. The resulting aniline can then be converted to the corresponding boronic acid or ester.
Synthesis of the Hydroxylated Biphenyl Intermediate (Precursor to Fragment B)
A key step is the synthesis of a biphenyl intermediate bearing a hydroxyl group, which will serve as the attachment point for the linker. This can be achieved through a Suzuki coupling of a boronic acid derivative of one ring with a halogenated phenolic derivative of the other.
Detailed Synthetic Protocols
Step 1: Williamson Ether Synthesis to Introduce the Linker
This step exemplifies the introduction of the O-C3-O-C-COOH linker onto a phenolic precursor. The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and an alkyl halide.[6][7][8][9][10]
Protocol:
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Deprotonation of the Phenol: To a solution of the hydroxylated biphenyl precursor (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents) or cesium carbonate (Cs₂CO₃, 2-3 equivalents). Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
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Alkylation: To the stirred suspension, add a solution of an appropriate alkyl halide, such as ethyl 2-(3-bromopropoxy)acetate (1.1-1.5 equivalents), in the same solvent.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Step 2: Saponification of the Ester
The ester is hydrolyzed to the corresponding carboxylic acid in this step.
Protocol:
-
Hydrolysis: Dissolve the purified ester from the previous step in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-4 equivalents).
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS (typically 2-6 hours).
-
Work-up: Quench the reaction by adding a dilute acid (e.g., 1N HCl) until the pH is acidic (pH 3-4). Extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the carboxylic acid product. This product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.
Step 3: Amide Coupling to Form the Final Product
The final step involves the formation of an amide bond between the synthesized biphenyl carboxylic acid and the aminomethyl pyridinone (Fragment A). A variety of peptide coupling reagents can be used for this transformation.[11][12][13]
Protocol:
-
Activation of the Carboxylic Acid: To a solution of the biphenyl carboxylic acid (1 equivalent) in DMF, add a coupling reagent such as HATU (1.1 equivalents) or a combination of HBTU/HOBt (1.1 equivalents each) and a tertiary amine base like diisopropylethylamine (DIPEA, 2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: Add the aminomethyl pyridinone (Fragment A, 1.1 equivalents) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product, Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH.
Data Summary and Characterization
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR signals | Expected Mass Spec (m/z) |
| Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH | C₃₄H₄₁N₃O₇ | 603.71 | Aromatic protons, pyridinone protons, signals for the ethyl and tetrahydropyran groups, characteristic peaks for the O-C3-O-C linker, and the amide NH. | [M+H]⁺ = 604.3 |
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH.
Conclusion: A Versatile Synthetic Route
The synthetic route detailed in this guide provides a robust and adaptable framework for the preparation of Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH. By employing well-understood and scalable chemical reactions, this pathway can be readily implemented in a laboratory setting. The modular nature of this synthesis also allows for the straightforward introduction of alternative linkers and functional groups, thereby facilitating the generation of a diverse library of Tazemetostat-based PROTACs for further drug discovery and development efforts.
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Design and Synthesis of Pyridone-Containing 3,4-Dihydroisoquinoline-1(2H)-ones as a Novel Class of Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PubMed. [Link]
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[Unusual amidation reaction of Asn-containing glycopeptide antibiotics using the coupling reagent PyBOP] - PubMed. [Link]
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